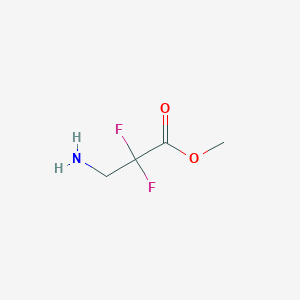
Methyl 3-amino-2,2-difluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-2,2-difluoropropanoate is a useful research compound. Its molecular formula is C4H7F2NO2 and its molecular weight is 139.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-amino-2,2-difluoropropanoate is explored for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a candidate for drug development. Research has indicated that compounds with similar structures exhibit activity against specific enzymes and receptors, suggesting that this compound may also possess similar properties .
Biological Studies
In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to modulate biological processes makes it valuable for investigating the mechanisms of action of various biochemical pathways. Preliminary studies suggest that it may influence cellular processes by acting on specific molecular targets.
Industrial Applications
This compound finds applications in the production of specialty chemicals and intermediates for various industrial processes. Its unique chemical properties make it suitable for synthesizing more complex molecules used in diverse industrial applications.
Case Study 1: Enzyme Interaction Studies
A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could inhibit certain enzyme activities, suggesting potential applications in metabolic regulation and drug design .
Case Study 2: Drug Development
Research focusing on the therapeutic potential of this compound highlighted its role as a lead compound in developing new drugs targeting specific diseases. The compound's ability to modulate biological activity was demonstrated through various assays that evaluated its efficacy against disease models.
Chemical Reactions Analysis
Nucleophilic Substitution
The amino group (NH₂) acts as a nucleophile, enabling substitution reactions with electrophiles (e.g., alkyl halides, carbonyl compounds). The ester functionality (COOMe) also participates in nucleophilic acyl substitution.
Mechanism :
The amino group attacks electrophilic centers, replacing leaving groups (e.g., halides) to form amides or amines.
Example :
Reaction with methyl iodide yields methyl 3-(methylamino)-2,2-difluoropropanoate.
Condensation Reactions
The amino group reacts with carbonyl compounds (aldehydes/ketones) to form imines or amides. This reaction is critical for peptide synthesis.
Mechanism :
The amino group undergoes nucleophilic attack on carbonyl carbons, followed by dehydration to form imine intermediates.
Example :
Reaction with benzaldehyde forms a Schiff base (imine), which can be reduced to a secondary amine.
Elimination Reactions
Elimination of functional groups (e.g., water, CO₂) generates unsaturated bonds. The difluoro substituents enhance stability of intermediates.
Mechanism :
Dehydration or decarboxylation under acidic/basic conditions removes leaving groups, forming alkenes or alkynes.
Example :
Heating with H₂SO₄ eliminates water, yielding 2,2-difluoro-3-aminopropenoate.
Oxidation and Reduction
The amino group and ester undergo oxidation/reduction, altering their functional groups.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation (Amino) | KMnO₄, CrO₃ | Nitriles or nitro compounds |
| Reduction (Amino) | LiAlH₄, NaBH₄ | Alkanes or amides |
| Reduction (Ester) | NaBH₄ | Primary alcohols |
Example :
Reduction with LiAlH₄ converts the ester group (COOMe) to a primary alcohol (-CH₂OH).
Decarboxylative Aldol Reaction
While primarily studied in β-keto esters (e.g., 2,2-difluoro-3-oxopropanoate), analogous systems may enable aldol C–C bond formation. Ytterbium triflate (Yb(OTf)₃) can catalyze decarboxylation, generating enolates for aldol reactions with carbonyl compounds .
Mechanism :
Decarboxylation forms a difluoroenolate, which reacts with aldehydes/ketones to form β-hydroxy esters.
Stability and Handling
The compound is stable under standard laboratory conditions but requires precautions due to potential irritant properties. Fluorinated substituents reduce reactivity compared to non-fluorinated analogs.
Comparative Analysis
| Property | Methyl 3-amino-2,2-difluoropropanoate | Non-Fluorinated Analog |
|---|---|---|
| Lipophilicity | High (fluorine effect) | Moderate |
| Stability | Enhanced (CF₂ group) | Lower |
| Bioavailability | Improved | Reduced |
This compound’s unique fluorination pattern and reactivity profile make it a valuable intermediate in organic and medicinal chemistry, particularly for designing fluorinated bioactive molecules .
Properties
Molecular Formula |
C4H7F2NO2 |
|---|---|
Molecular Weight |
139.10 g/mol |
IUPAC Name |
methyl 3-amino-2,2-difluoropropanoate |
InChI |
InChI=1S/C4H7F2NO2/c1-9-3(8)4(5,6)2-7/h2,7H2,1H3 |
InChI Key |
PRKRSICPIDBGPW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













